

Application Note: Conjugation of Cy5.5-COOH to Dextran

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Compound of Interest

Compound Name: Cy5.5-cooh

Cat. No.: B11931056

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Part 1: Strategic Overview & Scientific Rationale

The Challenge of Hydroxyl Conjugation

A common misconception in polysaccharide chemistry is the attempt to directly couple carboxylic acids (like **Cy5.5-COOH**) to the hydroxyl groups (-OH) of native dextran using standard carbodiimide (EDC) chemistry. This approach is chemically flawed for two reasons:

- **Nucleophilicity:** Hydroxyl groups are poor nucleophiles compared to primary amines. In aqueous conditions, water competes aggressively with hydroxyls for the activated ester, leading to rapid hydrolysis and low conjugation yields.
- **Ester Instability:** Even if formed, the resulting ester bond is susceptible to hydrolysis in physiological environments, leading to dye leaching and inaccurate imaging data.

The Solution: The "Amine-Bridge" Strategy

To ensure a stable, covalent linkage with high reproducibility, this protocol utilizes Amino-Dextran as the scaffold. If you possess native dextran, it must first be functionalized (e.g., via periodate oxidation followed by reductive amination) to introduce reactive primary amines.

This guide details the "Gold Standard" Two-Step Activation Protocol:

- In Situ Activation: Converting **Cy5.5-COOH** to its amine-reactive NHS-ester form.
- Amide Bond Formation: Reacting the active ester with Amino-Dextran to form a stable amide linkage.

Part 2: Materials & Reagents[1][2][3][4][5]

Component	Specification	Purpose
Cy5.5-COOH	Free acid, non-sulfonated (hydrophobic) or sulfonated (hydrophilic)	NIR Fluorophore (Ex: ~675 nm, Em: ~694 nm)
Amino-Dextran	MW of choice (e.g., 10k, 40k, 70k Da) with known amine density	Polymer backbone
EDC	1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl	Zero-length crosslinker (Carboxyl activator)
NHS	N-Hydroxysuccinimide	Stabilizes the active intermediate
Anhydrous DMSO	Dimethyl sulfoxide, >99.9%, desiccated	Solvent for Cy5.5 and activation reaction
Conjugation Buffer	0.1 M Sodium Bicarbonate (NaHCO ₃), pH 8.3 - 8.5	Provides basic pH for amine nucleophilicity
Purification	PD-10 Columns (Sephadex G-25) or Dialysis Cassettes	Removal of unreacted dye

Part 3: Detailed Experimental Protocol

Phase 1: In Situ Activation of Cy5.5-COOH

Note: Commercial Cy5.5-NHS esters are available, but this step allows the use of the more stable and cost-effective -COOH form.

- Solubilization: Dissolve 1 mg of **Cy5.5-COOH** in 100 μ L of anhydrous DMSO.
 - Expert Insight: **Cy5.5-COOH** is often hydrophobic. Ensure complete dissolution by vortexing. If using Sulfo-Cy5.5, water/buffer can be used, but DMSO is preferred for the activation step to prevent hydrolysis of the NHS ester intermediate.
- Activation Mix: Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS to the dye solution.
 - Calculation: If MW of **Cy5.5-COOH** \approx 600 g/mol :
 - 1 mg Cy5.5 \approx 1.67 μ mol.
 - Need \sim 2.5 μ mol EDC (MW 191.7)
0.48 mg.
 - Need \sim 4.2 μ mol NHS (MW 115.1)
0.48 mg.
 - Practical Tip: Prepare 10 mg/mL stocks of EDC and NHS in DMSO immediately before use and pipette the required small volumes.
- Incubation: Incubate for 30–60 minutes at room temperature in the dark with gentle agitation. This generates the semi-stable Cy5.5-NHS ester.

Phase 2: Conjugation to Amino-Dextran

- Dextran Preparation: Dissolve 10 mg of Amino-Dextran in 500 μ L of Conjugation Buffer (0.1 M NaHCO₃, pH 8.3).
 - Critical Control: The pH must be $>$ 8.0 to ensure the primary amines on the dextran are deprotonated (neutral) and reactive.
- Coupling: Slowly add the activated Cy5.5-NHS solution (from Phase 1) to the Dextran solution dropwise while vortexing.

- Stoichiometry: Aim for a dye-to-dextran molar ratio of 2:1 to 5:1 depending on the desired brightness and the number of available amines. Over-labeling can cause fluorescence quenching.
- Reaction: Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark. Constant gentle stirring is recommended.

Phase 3: Purification

Unreacted dye must be removed to prevent high background in imaging.

Option A: Size Exclusion Chromatography (Fast, for small volumes)

- Equilibrate a PD-10 Desalting Column with PBS (pH 7.4).
- Load the reaction mixture onto the column.
- Elute with PBS.^{[1][2]} Collect the first colored band (high MW dextran conjugate). The free dye will remain trapped in the column longer.

Option B: Dialysis (Scalable, high purity)

- Transfer reaction mixture to a dialysis cassette (MWCO typically 3.5k or 10k, must be lower than Dextran MW).
- Dialyze against 1L of PBS at 4°C.
- Change buffer 3–4 times over 24 hours until the dialysate is clear.

Part 4: Characterization & Data Analysis^[5]

Calculating Degree of Labeling (DOL)

Unlike protein conjugations where

is used for concentration, Dextran does not absorb significantly at 280 nm. Therefore, we determine Dextran concentration gravimetrically (assuming no loss) or via the Anthrone Assay.

Step 1: Measure Absorbance Measure

of the purified conjugate at 675 nm (dilute if necessary so

).

Step 2: Calculate Dye Concentration

- : Extinction Coefficient

(Check specific CoA from vendor).

- : Path length (usually 1 cm).[3]

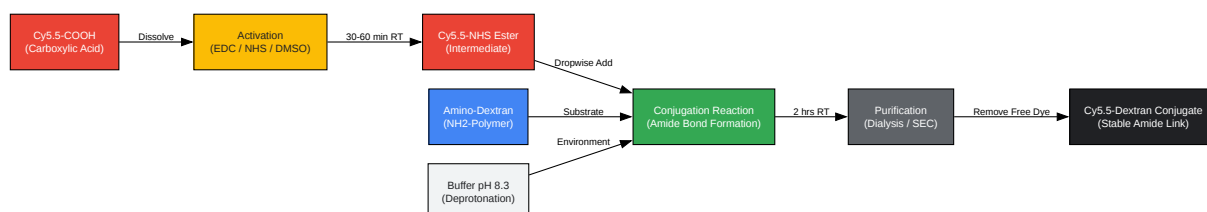
Step 3: Calculate Dextran Concentration If assuming 100% recovery (risk of error):

Better Method (Anthrone Assay): Use a glucose standard curve to determine the carbohydrate concentration experimentally.

Step 4: Final DOL

- Target: A DOL of 0.5 – 2.0 is typically sufficient for in vivo imaging without altering the pharmacokinetic properties of the dextran.

Part 5: Workflow Visualization



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Caption: Step-by-step workflow for the activation of **Cy5.5-COOH** and subsequent conjugation to Amino-Dextran.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard text for EDC/NHS chemistry mechanisms).

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